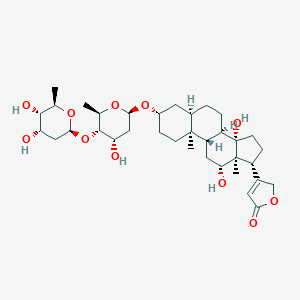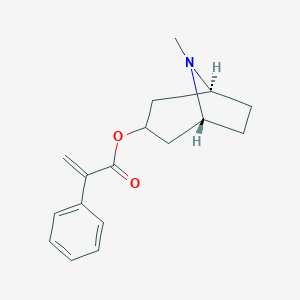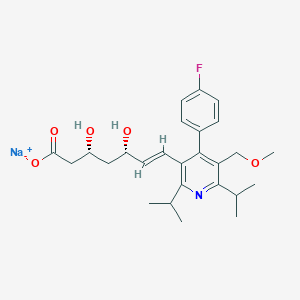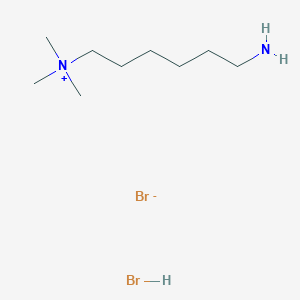
Digoxigenin bisdigitoxoside
Overview
Description
Digoxigenin bisdigitoxoside is a cardiac glycoside and a metabolite of digoxin. It is known for its potent inhibitory effects on the Na+/K±ATPase enzyme, which is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This compound has significant applications in both medical and scientific research, particularly in the study of cardiac function and as a tool in molecular biology.
Scientific Research Applications
Chemistry: In chemistry, digoxigenin bisdigitoxoside is used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.
Biology: In biological research, it serves as a probe for studying the Na+/K±ATPase enzyme and its role in cellular ion regulation. It is also used in assays to detect enzyme activity, such as β-glucuronidase and biliary glycosidases .
Medicine: Medically, this compound is investigated for its potential anticancer properties due to its cytotoxic effects on cancer cells . It is also studied for its cardiotonic effects, similar to those of digoxin .
Industry: In the pharmaceutical industry, it is used in the development of cardiac drugs and as a reference compound in quality control processes.
Mechanism of Action
Digoxigenin bisdigitoxoside exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the ion gradients across the cell membrane, leading to increased intracellular sodium levels. Consequently, this triggers the sodium-calcium exchanger to increase intracellular calcium levels, enhancing cardiac contractility. The compound’s cytotoxic effects are also linked to its ability to induce apoptosis in cancer cells by disrupting ion homeostasis .
Similar Compounds:
Digoxin: A well-known cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
Digitoxin: Another cardiac glycoside with a longer half-life and different metabolic pathways.
Ouabain: A cardiac glycoside with a more potent inhibitory effect on Na+/K±ATPase but limited clinical use due to its toxicity.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its biological activity and pharmacokinetics. Its dual role as a cardiac agent and a potential anticancer compound makes it a valuable subject of study in both pharmacology and oncology .
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Biochemical Analysis
Biochemical Properties
Digoxigenin bisdigitoxoside is a potent inhibitor of the Na+/K±ATPase enzyme . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous cellular processes. By inhibiting this enzyme, this compound can disrupt these processes and induce cytotoxic effects .
Cellular Effects
The cytotoxic effects of this compound are primarily due to its disruption of cellular ion homeostasis . By inhibiting the Na+/K±ATPase enzyme, it disrupts the balance of sodium and potassium ions within the cell. This can lead to a variety of cellular effects, including alterations in cell signaling pathways, changes in gene expression, and disruptions to cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Na+/K±ATPase enzyme, inhibiting its activity . This inhibition disrupts the normal flow of sodium and potassium ions across the cell membrane, leading to a disruption of cellular ion homeostasis. This can trigger a cascade of events within the cell, leading to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is a metabolite of digoxin . It is formed from digoxin by the cytochrome P450 (CYP) isoform CYP3A
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of digoxigenin bisdigitoxoside typically involves the glycosylation of digoxigenin. One common method includes the use of digitoxose donors in the presence of a glycosylation promoter. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures or enzymatic methods. These methods are preferred for their efficiency and specificity, reducing the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the steroidal core, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions, altering the glycosidic bonds.
Substitution: Substitution reactions can modify the glycosidic moieties, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Glycosylation Promoters: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF3·OEt2).
Major Products: The major products of these reactions include various glycosylated and oxidized derivatives of this compound, each with distinct biological activities.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Digoxigenin bisdigitoxoside involves the protection of the hydroxyl groups on the digitoxin molecule, followed by the introduction of a digoxigenin moiety through a nucleophilic substitution reaction. The resulting intermediate is then deprotected to yield Digoxigenin bisdigitoxoside.", "Starting Materials": [ "Digitoxin", "Digoxigenin", "Pyridine", "Dichloromethane", "Triethylamine", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of digitoxin hydroxyl groups using dimethylformamide and triethylamine", "Step 2: Nucleophilic substitution reaction of the protected digitoxin with digoxigenin in the presence of pyridine and dichloromethane", "Step 3: Deprotection of the intermediate using hydrochloric acid and methanol", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate", "Step 5: Extraction of the product using dichloromethane", "Step 6: Purification of the product using column chromatography with silica gel", "Step 7: Crystallization of the purified product from a mixture of methanol and water", "Step 8: Drying of the product to yield Digoxigenin bisdigitoxoside" ] } | |
CAS RN |
5297-05-2 |
Molecular Formula |
C35H54O11 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
3-[(3S,5R,10S,12R,13S,14S,17R)-3-[(2R,4S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3/t17-,18-,20-,21+,22-,23?,24?,25+,26+,27-,29+,30+,31-,32?,33+,34+,35+/m1/s1 |
InChI Key |
NTSBMKIZRSBFTA-GEGQXLFLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CCC5C4C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)C)C)O)O |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O |
Appearance |
White to Off-White Solid |
melting_point |
198-208°C |
Other CAS RN |
5297-05-2 |
Purity |
98% |
synonyms |
digoxigenin bisdigitoxoside digoxigenin-bis(digitoxoside) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is digoxigenin bisdigitoxoside metabolized in the body?
A1: DG2 is primarily formed in the gastrointestinal tract through the stepwise cleavage of digitoxose sugars from digoxin []. This process is influenced by the pH of the gastric environment. DG2 can be further metabolized by reduction of the unsaturated lactone ring by bacteria like Eubacterium lentum, a common member of the intestinal microflora []. This reduction is stereospecific, primarily yielding 20R-dihydrodigoxin []. Additionally, while DG2 itself is not significantly metabolized by cytochrome P450 enzymes in the liver, its further metabolites, digoxigenin monodigitoxoside (DG1) and digoxigenin (DG0), are extensively glucuronidated by UDP-glucuronyl transferase (UDPGT) [].
Q2: How does renal function impact the elimination of DG2?
A2: While digoxin exhibits a longer half-life in patients with impaired renal function, DG2 is primarily eliminated through non-renal mechanisms []. Studies in dogs have shown that the half-life of DG2 remains relatively unchanged even during chronic azotemia, indicating minimal impact of renal impairment on its elimination [].
Q3: Does age influence the metabolism of digoxin and its metabolites, including DG2?
A3: Research in sheep suggests that age doesn't significantly impact the metabolic pattern of digoxin []. Both newborn and adult sheep showed similar proportions of digoxin and its metabolites, including DG2, indicating consistent metabolic pathways across different age groups.
Q4: How does the pharmacological activity of this compound compare to digoxin?
A4: While DG2 is a metabolite of digoxin, its pharmacological activity is considerably lower. Studies in animal models have demonstrated that DG2 exhibits weaker inotropic effects compared to digoxin []. This difference in activity is likely attributed to structural variations and their influence on binding affinity to the target.
Q5: What analytical techniques are employed to measure this compound levels?
A5: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like radioimmunoassay (RIA) [, ] or enzyme immunoassay (EIA) [, ] are commonly used to quantify DG2. These methods provide the sensitivity and specificity required to differentiate DG2 from digoxin and other related compounds in biological samples.
Q6: What is the chemical structure of this compound?
A6: DG2 is a steroid glycoside. Its structure comprises the aglycone digoxigenin, with two digitoxose sugar molecules attached at the C-3 position []. The presence and position of hydroxyl groups on the steroid nucleus and the sugar moieties play a crucial role in its pharmacological activity and interactions with various biological targets.
Q7: How does the stability of digoxin in solution relate to the formation of this compound?
A7: Digoxin can undergo hydrolysis in acidic environments, leading to the formation of DG2, digoxigenin monodigitoxoside, and digoxigenin []. The rate of hydrolysis is influenced by pH, with lower pH values accelerating the degradation process. This degradation can impact the bioavailability of orally administered digoxin, as the relative amounts of digoxin and its metabolites available for absorption can vary depending on the gastric pH [].
Q8: Can the formulation of digoxin tablets impact its degradation and the formation of DG2?
A8: Yes, the formulation of digoxin tablets can influence its degradation. For instance, incorporating magnesium oxide or magnesium hydroxide-aluminum hydroxide in the tablet formulation has been shown to inhibit digoxin hydrolysis in acidic dissolution media []. This suggests that excipients can play a role in modulating the stability of digoxin and potentially minimizing the formation of degradation products like DG2.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)


![Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B194498.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)